3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-oxo-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c10-5(11)3-1-2-4-7-8-6(12)9(3)4/h3H,1-2H2,(H,8,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXYALXHEHBWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)N2C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and isolation to ensure the final product meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous azolo-triazines and related heterocycles, focusing on substitution patterns, synthetic routes, and functional properties.
Table 1: Structural and Functional Comparison
Key Findings
Structural Variations: The target compound’s [2,1-c] pyrrolo-triazine fusion differs from triazavirin’s [5,1-c] triazolo-triazine and remdesivir’s [2,1-f] pyrrolo-triazine systems. These fusion patterns influence ring strain, planarity, and intermolecular interactions .
Synthetic Accessibility :
- Triazavirin and remdesivir are synthesized via regioselective cyclization and functional group modifications . The target compound’s synthesis likely requires similar steps but may face challenges in introducing the 3-oxo group without side reactions.
- The ethyl pyrazolo-pyridine derivative (Table 1) is synthesized via acid-catalyzed cyclocondensation, suggesting that analogous methods could apply to the target compound .
Functional and Biological Implications: While triazavirin and remdesivir exhibit antiviral activity, the target compound’s bioactivity remains unstudied. The 3-phenyl analog (Table 1) lacks reported activity, implying that electron-withdrawing groups (e.g., oxo) may be critical for interaction with biological targets .
Spectroscopic and Crystallographic Features :
- Tetrazolo-triazines (e.g., in ) are analyzed via <sup>15</sup>N NMR to distinguish cyclic isomers, a method applicable to the target compound for confirming its tautomeric state .
- Fused triazines often exhibit planar or slightly puckered conformations, but the tetrahydro moiety in the target compound introduces partial saturation, reducing aromaticity and altering packing modes .
Biological Activity
3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid is a compound characterized by its unique bicyclic structure comprising pyrrole and triazole rings. With a molecular formula of CHNO and a molecular weight of approximately 169.14 g/mol, this compound has garnered interest for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a carboxylic acid functional group that contributes to its reactivity and potential interactions within biological systems. The structural characteristics can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 169.14 g/mol |
| Functional Groups | Carboxylic acid, keto group |
| Structural Features | Bicyclic structure with pyrrole and triazole rings |
Biological Activity
Preliminary studies suggest that this compound exhibits several biological activities:
- Antimicrobial Activity : Initial assessments indicate that the compound may have antimicrobial properties, making it a candidate for further research in the field of infectious diseases.
- Anticancer Potential : Some studies have hinted at its ability to inhibit the proliferation of cancer cells. This activity is likely due to its interaction with key biological macromolecules involved in cell cycle regulation.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating pathways critical for various physiological processes.
The precise mechanism by which this compound exerts its effects remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors in biological systems. For instance:
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have shown to modulate FAAH activity, which plays a role in pain and inflammation pathways. This suggests that this compound could have analgesic properties.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid | Pyrrole-Triazole Hybrid | Lacks keto group |
| Methyl 3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate | Ester derivative | Affects solubility and reactivity |
| 5-Amino-1H-pyrrole derivatives | Pyrrole-based compounds | Varying functional groups lead to different activities |
The presence of the carboxylic acid group in this compound enhances its biological interactions compared to other derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Activity : Research published in medicinal chemistry journals has demonstrated that pyrrole-triazole hybrids exhibit significant antiproliferative effects against various human tumor cell lines. These findings suggest that 3-Oxo derivatives may also possess similar anticancer properties .
- Antimicrobial Studies : Investigations into the antimicrobial properties of triazole-containing compounds have shown promising results against bacterial strains. The unique structure of 3-Oxo may enhance its efficacy against resistant strains .
Q & A
Q. What are the common synthetic routes for 3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid, and what key intermediates are involved?
The compound can be synthesized via cyclocondensation reactions using pyrazole or thiazole derivatives as precursors. For example, Abdel Hafiz et al. demonstrated the formation of structurally similar heterocycles (e.g., thiazolo[3,2-a]pyridines) by reacting pyrazol-4-ylmethylene malononitrile with thiazol-4(5H)-one derivatives under controlled conditions . Key intermediates include malononitrile derivatives and heterocyclic ketones. Reaction optimization typically involves temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and catalytic bases like triethylamine.
Q. How can spectroscopic methods (NMR, MS) be used to confirm the structure of this compound?
- NMR : The carbonyl group (3-Oxo) appears as a distinct singlet in NMR (~170–180 ppm). Protons on the pyrrolo-triazole ring show splitting patterns in NMR (e.g., δ 2.5–3.5 ppm for tetrahydro protons).
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak ([M+H]) and fragmentation patterns. For example, loss of CO from the carboxylic acid moiety is a common fragmentation pathway.
Validation requires comparison with computational spectra (DFT-based predictions) and literature data for analogous compounds .
Q. What are the solubility and stability considerations for this compound in experimental settings?
The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO) but limited solubility in water. Stability studies under varying pH (3–9) and temperature (4–40°C) are critical. For storage, lyophilization or inert atmosphere (N) is recommended to prevent decarboxylation or oxidation. Analytical techniques like HPLC with UV detection (λ = 210–260 nm) can monitor degradation .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, reaction path searches) guide the optimization of synthetic pathways for this compound?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict transition states, activation energies, and regioselectivity in cyclization steps. For instance, ICReDD’s methodology combines reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, catalysts) and reduce trial-and-error approaches . Key parameters include:
- Frontier molecular orbital (FMO) analysis for predicting reactive sites.
- Solvent effects modeled via COSMO-RS.
- Thermodynamic feasibility (ΔG calculations) for intermediate formations.
Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo results) be systematically addressed?
Discrepancies often arise from bioavailability differences, metabolic instability, or assay-specific interference. A tiered approach is recommended:
- In silico ADMET prediction : Use tools like SwissADME to assess permeability and metabolic liability.
- Proteomics profiling : Identify off-target interactions via affinity chromatography or SPR.
- Dose-response refinement : Adjust concentrations to account for protein binding in physiological media.
For example, Fedotov et al. resolved inconsistencies in thiazole-containing analogs by correlating in vitro IC values with pharmacokinetic parameters (e.g., plasma half-life) .
Q. What experimental design strategies (DoE) are most effective for optimizing reaction yields and purity?
Statistical Design of Experiments (DoE) minimizes trials while maximizing data quality. Key strategies include:
- Factorial designs : Screen variables (temperature, catalyst loading, stoichiometry) to identify significant factors.
- Response Surface Methodology (RSM) : Optimize interactions between variables (e.g., pH and solvent ratio).
- Central Composite Design : Validate optimal conditions with <10% error margins.
For heterocyclic syntheses, DoE has reduced optimization time by 40–60% compared to one-variable-at-a-time approaches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
